An In-depth Technical Guide to the Structure and Chemical Properties of ACP-5862
An In-depth Technical Guide to the Structure and Chemical Properties of ACP-5862
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. This document provides a comprehensive technical overview of the chemical structure, properties, and in vitro biological activities of ACP-5862. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and metabolism of acalabrutinib and its derivatives. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
ACP-5862 is formed in vivo through the CYP3A4-mediated oxidation of the pyrrolidine ring of its parent compound, acalabrutinib. This biotransformation results in a ring-opened ketone/amide structure.
Table 1: Chemical and Physical Properties of ACP-5862
| Property | Value | Reference |
| IUPAC Name | 4-{8-amino-3-[4-(but-2-ynamido)butanoyl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide | [1] |
| Synonyms | Acalabrutinib M27 Metabolite | [1] |
| CAS Number | 2230757-47-6 | [2] |
| Molecular Formula | C26H23N7O3 | [1] |
| Molecular Weight | 481.51 g/mol | [2] |
| SMILES Notation | CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C1=CC=C(C=C1)C(=O)NC1=CC=CC=N1 | [1] |
| Appearance | White to off-white solid | [2] |
Biological Activity
ACP-5862 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Like its parent drug, acalabrutinib, ACP-5862 forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5]
Table 2: In Vitro Biological Activity of ACP-5862
| Parameter | Value | Species/System | Reference |
| BTK IC50 | 5.0 nM | Recombinant Human BTK | [2] |
| CYP3A4 Inhibition | Weak, time-dependent | Human Liver Microsomes | [2] |
| CYP2C8 Inhibition | Weak, time-dependent | Human Liver Microsomes | [2] |
| Plasma Protein Binding | 98.6% | Human Plasma | [2] |
| 99.8% | Rat Plasma | [2] | |
| 94.3% | Dog Plasma | [2] | |
| 98.6% | Mouse Plasma | [2] |
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the biological activity of ACP-5862. These are based on standard methodologies in the field.
BTK Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ACP-5862 against recombinant human BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ACP-5862 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of ACP-5862 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted ACP-5862 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant BTK enzyme solution (at a pre-determined optimal concentration) to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of ACP-5862 relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
CYP3A4 Inhibition Assay (In Vitro)
This protocol outlines a method to assess the inhibitory potential of ACP-5862 on CYP3A4 activity using human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A4 substrate (e.g., midazolam)
-
ACP-5862 stock solution (in DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of ACP-5862 in a suitable solvent.
-
In a microcentrifuge tube, pre-incubate the HLM with the various concentrations of ACP-5862 or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 substrate (midazolam).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity at each ACP-5862 concentration and determine the IC50 value.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This protocol describes the determination of the fraction of ACP-5862 bound to plasma proteins using a Rapid Equilibrium Dialysis (RED) device.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Human plasma (or plasma from other species)
-
ACP-5862 stock solution (in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Spike the plasma with ACP-5862 at the desired final concentration (e.g., 1 µM).
-
Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device insert.
-
Add PBS (e.g., 350 µL) to the buffer chamber of the insert.
-
Seal the plate and incubate at 37°C with shaking (e.g., 100 rpm) for 4 hours to allow for equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples for analysis (i.e., add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot).
-
Determine the concentration of ACP-5862 in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is then calculated as (1 - fu) * 100.
Signaling Pathways and Workflows
BTK Signaling Pathway Inhibition by ACP-5862
ACP-5862, like acalabrutinib, targets and inhibits BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and activation.
Caption: Inhibition of the BTK signaling pathway by ACP-5862.
Experimental Workflow for Characterizing ACP-5862
The following diagram illustrates a typical workflow for the in vitro characterization of a drug metabolite like ACP-5862.
Caption: Workflow for the in vitro characterization of ACP-5862.
Conclusion
ACP-5862 is a major, pharmacologically active metabolite of acalabrutinib that contributes to the overall clinical efficacy of the parent drug. It is a potent and selective covalent inhibitor of BTK with high plasma protein binding. Understanding the chemical properties and biological activities of ACP-5862 is crucial for a comprehensive assessment of the pharmacology of acalabrutinib. The data and protocols presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor development and drug metabolism.
References
- 1. Development and validation of a higher-throughput equilibrium dialysis assay for plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.icdst.org [dl.icdst.org]
- 3. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
